molecular formula C17H17N3O4S2 B11367260 2-Methylpropyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

2-Methylpropyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11367260
M. Wt: 391.5 g/mol
InChI Key: HCEXGTCYSMFOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of thiophene, oxazole, and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

The synthesis of 2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene and oxazole intermediates. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O4S2/c1-9(2)8-23-16(22)14-10(3)18-17(26-14)19-15(21)11-7-12(24-20-11)13-5-4-6-25-13/h4-7,9H,8H2,1-3H3,(H,18,19,21)

InChI Key

HCEXGTCYSMFOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.